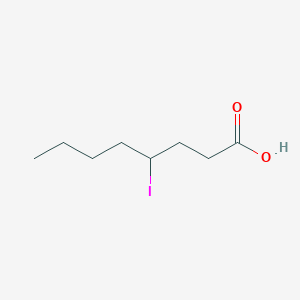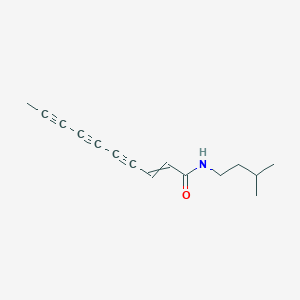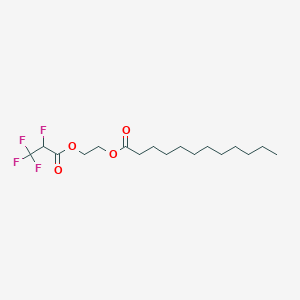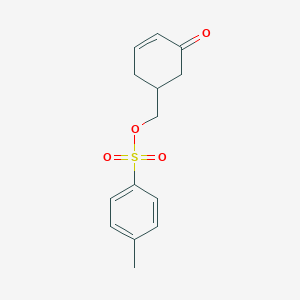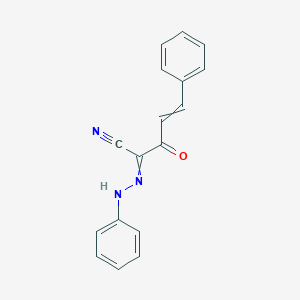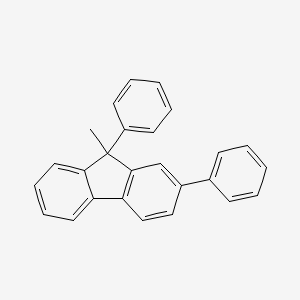![molecular formula C12H27BN2OSi B14318372 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one CAS No. 105551-54-0](/img/structure/B14318372.png)
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is a unique organoboron compound that has garnered interest in various fields of chemistry due to its distinctive structure and reactivity. This compound features a boron atom bonded to two dimethylamino groups and a triethylsilyl group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one typically involves the reaction of tris(dimethylamino)borane with triethylsilylacetylene under controlled conditions. The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: It can be reduced to form boron-hydrogen bonds.
Substitution: The dimethylamino groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are employed under mild conditions.
Major Products Formed
Oxidation: Boronic acids and boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating the formation of new bonds. The triethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(pinacolato)diboron: Another organoboron compound used in organic synthesis.
Tetrakis(dimethylamino)diboron: Known for its use in the synthesis of boronic esters.
Bromobis(dimethylamino)borane: Utilized in various boron-related reactions.
Uniqueness
2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one is unique due to the presence of both dimethylamino and triethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, distinguishing it from other organoboron compounds.
Propiedades
Número CAS |
105551-54-0 |
|---|---|
Fórmula molecular |
C12H27BN2OSi |
Peso molecular |
254.25 g/mol |
InChI |
InChI=1S/C12H27BN2OSi/c1-8-17(9-2,10-3)12(11-16)13(14(4)5)15(6)7/h8-10H2,1-7H3 |
Clave InChI |
PWCGYYXKWLQJMJ-UHFFFAOYSA-N |
SMILES canónico |
B(C(=C=O)[Si](CC)(CC)CC)(N(C)C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14318293.png)

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)

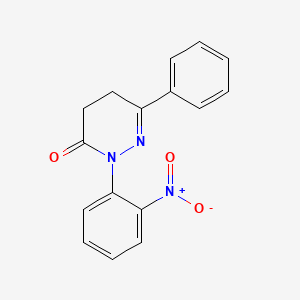
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
